

DNL343 as an eIF2B Activator in Cellular Stress: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to counteract the effects of the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Chronic activation of the ISR leads to a sustained suppression of protein synthesis and the formation of stress granules, which can contribute to the aggregation of pathological proteins like TDP-43 and ultimately result in neuronal death. **DNL343** activates eIF2B, a crucial guanine nucleotide exchange factor (GEF) for eIF2, thereby restoring protein synthesis and promoting the dissolution of stress granules. This technical guide provides an in-depth overview of the mechanism of action of **DNL343**, its effects in preclinical models of cellular stress, and the experimental protocols used to characterize its activity.

The Integrated Stress Response (ISR) and the Role of eIF2B

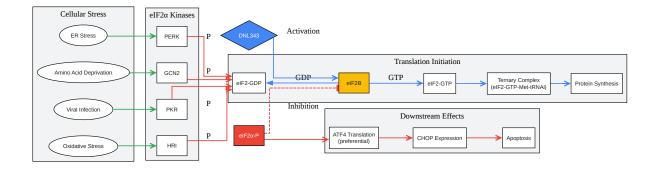
The ISR is a conserved signaling network that cells activate in response to a variety of pathological conditions, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha



subunit of eukaryotic initiation factor 2 (eIF2 α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2 α -P) acts as a competitive inhibitor of eIF2B.

eIF2B is the GEF responsible for exchanging GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of cap-dependent translation. By inhibiting eIF2B, eIF2α-P leads to a global reduction in protein synthesis, conserving resources and allowing the cell to mount a stress-specific response. However, a subset of mRNAs containing upstream open reading frames (uORFs), such as that encoding Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions. ATF4, in turn, upregulates the expression of genes involved in stress remediation, including the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein). While acute ISR activation is a protective, homeostatic mechanism, chronic activation, as seen in many neurodegenerative diseases, becomes maladaptive and contributes to cellular dysfunction and death.[1][2]

Signaling Pathway of the Integrated Stress Response



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Caption: The Integrated Stress Response (ISR) signaling pathway.

DNL343: Mechanism of Action and Preclinical Data

DNL343 is a small molecule that directly binds to and activates eIF2B.[2] This activation is thought to stabilize the active conformation of the eIF2B complex, enhancing its GEF activity even in the presence of inhibitory eIF2 α -P.[3] By restoring the pool of active eIF2-GTP, **DNL343** rescues global protein synthesis and alleviates the downstream pathological consequences of chronic ISR activation.

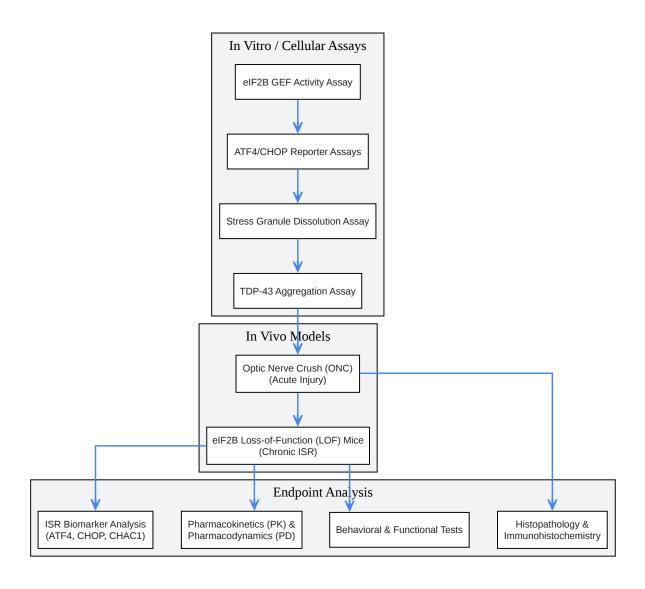
Quantitative Preclinical Data



Parameter	Assay	System	Value	Reference
Potency	ATF4 Reporter Assay	H4 cells	IC50 = 3 nM (for analog DN2736)	[4]
Potency	ATF4 Reporter Assay	H4 cells	IC50 = 3.2 nM (for analog DN9058)	[4]
Pharmacokinetic s	Single Oral Dose (62.5 mg/kg)	Wild-type mice	Similar unbound concentrations in plasma and brain	[3][5]
Pharmacodynam ics	Optic Nerve Crush Model	Wild-type mice	Dose-dependent reduction of ISR-dependent transcripts in the retina	[3][6]
Neuroprotection	Optic Nerve Crush Model	Wild-type mice	Significant reduction in retinal ganglion cell (RGC) loss at 3 and 12 mg/kg	[3]
Efficacy	eIF2B Loss-of- Function (LOF) Mouse Model	eIF2B HOM mice	Prevention of motor dysfunction and premature mortality	[3][5]

Experimental Workflow: Preclinical Evaluation of DNL343





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Caption: Preclinical evaluation workflow for **DNL343**.

Key Experimental Protocols



elF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2, and the modulatory effect of compounds like **DNL343**. A common method utilizes a fluorescently labeled GDP analog.[7]

Principle: eIF2 is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP). The GEF activity of eIF2B is measured by monitoring the decrease in fluorescence as the fluorescent GDP is exchanged for unlabeled GTP in the reaction buffer. Activators of eIF2B will increase the rate of this exchange.

Materials:

- Purified eIF2 and eIF2B proteins
- BODIPY-FL-GDP
- GTP solution
- Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
- 384-well microplate
- Fluorescence plate reader

- eIF2 Loading: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding.
 Remove unbound fluorescent GDP via size-exclusion chromatography.
- Reaction Setup: In a microplate, combine the assay buffer, unlabeled GTP, and the test compound (DNL343) at various concentrations.
- Initiate Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to the wells to start the exchange reaction.



- Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader.
- Data Analysis: Calculate the initial rate of GDP exchange for each concentration of DNL343.
 Determine the EC50 value by plotting the rate as a function of compound concentration.

Measurement of ISR Biomarkers (ATF4 and CHOP)

The expression levels of ATF4 and CHOP are robust indicators of ISR activation. These can be measured at both the mRNA and protein levels.

3.2.1. Quantitative PCR (qPCR) for mRNA Expression

Principle: This method quantifies the amount of specific mRNA transcripts (ATF4, CHOP, CHAC1) in a sample.

Materials:

- Cultured cells or tissue samples
- RNA extraction kit
- Reverse transcriptase for cDNA synthesis
- qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe)
- Primers specific for ATF4, CHOP, CHAC1, and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

- Cell Treatment: Culture cells and treat with a stressor (e.g., thapsigargin, sodium arsenite) in the presence or absence of **DNL343**.
- RNA Extraction: Isolate total RNA from the cells or tissues using a commercial kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.



- qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
- Amplification and Detection: Run the qPCR program on a thermal cycler to amplify the target genes. The instrument will detect the fluorescence signal at each cycle.
- Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression
 of the target genes to the housekeeping gene and calculate the fold change in expression
 relative to control conditions.

3.2.2. Western Blot for Protein Expression

Principle: This technique detects and quantifies specific proteins (ATF4, CHOP) in a sample using antibodies.

Materials:

- Cell or tissue lysates
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system



- Protein Extraction and Quantification: Lyse treated cells or tissues and determine the protein concentration of the lysates.
- SDS-PAGE: Separate proteins by size by running a defined amount of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block non-specific binding sites on the membrane with blocking buffer.
- Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

In Vivo Optic Nerve Crush (ONC) Model

This model induces an acute neuronal injury and robust ISR activation, allowing for the evaluation of the neuroprotective effects of **DNL343**.[3][6]

- Anesthesia: Anesthetize the mouse (e.g., with isoflurane).
- Surgical Procedure: Make a small incision in the conjunctiva to expose the optic nerve.
 Using fine forceps, crush the optic nerve for a defined period (e.g., 10 seconds) at a specific distance from the optic disc.
- Drug Administration: Administer DNL343 or vehicle via oral gavage at specified doses and time points post-injury.
- Tissue Collection: At the experimental endpoint (e.g., 2 or 14 days post-injury), euthanize the animals and collect the retinas.



• Endpoint Analysis:

- ISR Biomarkers: Analyze the expression of ISR-dependent transcripts in the retina via qPCR or RNA-seq.[3]
- Neuronal Survival: Quantify the number of surviving retinal ganglion cells (RGCs) through immunofluorescence staining of RGC markers (e.g., RBPMS, Brn3a).

Stress Granule Dissolution Assay

This cellular assay visualizes the formation and dissolution of stress granules and the effect of DNL343.[4][8]

Procedure:

- Cell Culture: Plate cells (e.g., U2OS, HeLa, or iPSC-derived neurons) that express a fluorescently tagged stress granule marker (e.g., G3BP1-GFP).
- Stress Induction: Treat the cells with a stress-inducing agent (e.g., 0.5 mM sodium arsenite for 30 minutes) to induce the formation of stress granules.
- Compound Treatment: Add DNL343 at various concentrations to the stressed cells.
- Live-Cell Imaging: Monitor the dissolution of stress granules over time using a high-content imaging system.
- Quantification: Use image analysis software to quantify the number and size of stress granules per cell at each time point and DNL343 concentration.

Clinical Development and Future Directions

DNL343 has been evaluated in Phase 1 studies in healthy volunteers and a Phase 1b study in patients with ALS.[3] These studies demonstrated that **DNL343** was generally well-tolerated, had a pharmacokinetic profile supporting once-daily oral dosing, and achieved significant distribution to the cerebrospinal fluid (CSF).[3][9] Furthermore, **DNL343** demonstrated robust target engagement by reducing the levels of ISR biomarkers CHAC1 and ATF4 in peripheral blood mononuclear cells.[3]



Despite these promising early results, Denali Therapeutics announced that the Phase 2/3 HEALEY ALS Platform Trial for **DNL343** did not meet its primary endpoint of change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival, nor its key secondary endpoints.[10][11]

While the clinical outcome in ALS is disappointing, the investigation of **DNL343** has provided valuable insights into the role of the ISR in neurodegeneration. Further analysis of the clinical data, including biomarker and subgroup analyses, is ongoing. The robust preclinical data and the successful demonstration of target engagement in humans suggest that modulating the ISR remains a viable therapeutic strategy for other neurodegenerative or rare diseases characterized by chronic ISR activation. Future research may focus on identifying patient populations with specific genetic signatures or biomarker profiles that are more likely to respond to ISR-modulating therapies.

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